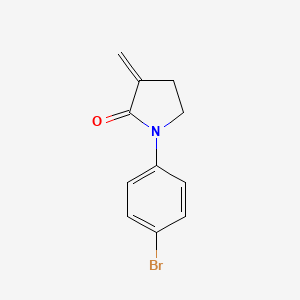
1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one is an organic compound characterized by a pyrrolidinone ring substituted with a bromophenyl and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with pyrrolidinone in the presence of a base, such as sodium hydride, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of 1-(4-bromophenyl)-3-oxo-2-pyrrolidinone.
Reduction: Formation of 1-(phenyl)-3-methylene-2-pyrrolidinone.
Substitution: Formation of various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-methylene-2-pyrrolidinone
- 1-(4-Fluorophenyl)-3-methylene-2-pyrrolidinone
- 1-(4-Methylphenyl)-3-methylene-2-pyrrolidinone
Comparison: 1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, fluoro, and methyl analogs. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s biological activity and binding affinity to molecular targets .
Properties
CAS No. |
70259-91-5 |
|---|---|
Molecular Formula |
C11H10BrNO |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-8-6-7-13(11(8)14)10-4-2-9(12)3-5-10/h2-5H,1,6-7H2 |
InChI Key |
YYCDXJBGUIRHBL-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCN(C1=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















